3-(Bromomethyl)biphenyl 3-(Bromomethyl)biphenyl
Brand Name: Vulcanchem
CAS No.: 14704-31-5
VCID: VC20757747
InChI: InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
SMILES: C1=CC=C(C=C1)C2=CC=CC(=C2)CBr
Molecular Formula: C13H11Br
Molecular Weight: 247.13 g/mol

3-(Bromomethyl)biphenyl

CAS No.: 14704-31-5

Cat. No.: VC20757747

Molecular Formula: C13H11Br

Molecular Weight: 247.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)biphenyl - 14704-31-5

CAS No. 14704-31-5
Molecular Formula C13H11Br
Molecular Weight 247.13 g/mol
IUPAC Name 1-(bromomethyl)-3-phenylbenzene
Standard InChI InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
Standard InChI Key RTFPTPXBTIUISM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)CBr
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)CBr

3-(Bromomethyl)biphenyl is an organic compound characterized by the presence of a bromomethyl group attached to a biphenyl structure. Its molecular formula is C13H11BrC_{13}H_{11}Br
, and it is recognized by the CAS number 14704-31-5. This compound is a member of the biphenyl family, which consists of two phenyl rings connected by a single bond. The bromomethyl group enhances its reactivity, making it valuable in various chemical synthesis applications.

Synthesis Methods

The synthesis of 3-(Bromomethyl)biphenyl typically involves several methodologies, primarily focusing on electrophilic aromatic substitution reactions. Common methods include:

  • Bromomethylation: The introduction of the bromomethyl group can be achieved through the reaction of biphenyl with bromomethyl methyl ether in the presence of Lewis acid catalysts.

  • Electrophilic Aromatic Substitution: This involves using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position on the biphenyl ring.

Chemical Reactions and Mechanisms

3-(Bromomethyl)biphenyl participates in various chemical reactions due to its electrophilic nature:

  • Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nucleophile bonds.

  • Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where additional electrophiles can react with the aromatic system.

Applications

3-(Bromomethyl)biphenyl has significant relevance in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals and biologically active compounds.

  • Material Science: The compound's stability and functional group versatility make it useful in developing advanced materials, including polymers and coatings.

  • Catalysis: It can act as a ligand in transition metal-catalyzed processes, enhancing reaction efficiency and selectivity.

Safety and Hazards

3-(Bromomethyl)biphenyl is classified as harmful if swallowed and causes severe skin burns and eye damage. It is very toxic to aquatic life with long-lasting effects. Proper safety measures should be followed when handling this compound:

Hazard Classifications:

Hazard ClassDescription
Acute Tox. 4Harmful if swallowed
Skin Corr. 1BCauses severe skin burns
Aquatic Acute 1Very toxic to aquatic life
Aquatic Chronic 1Very toxic with long-lasting effects

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